![molecular formula C6H3ClN2S B14163228 4-Chlorothieno[3,4-D]pyrimidine](/img/structure/B14163228.png)
4-Chlorothieno[3,4-D]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorothieno[3,4-D]pyrimidine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thienopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The molecular formula of this compound is C6H3ClN2S, and it has a molecular weight of 170.62 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorothieno[3,4-D]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the Gewald reaction, which is a three-component reaction where an aldehyde or ketone is condensed with an activated nitrile in the presence of a sulfur source . This leads to the formation of 2-aminothiophenes, which are then cyclized to form the thienopyrimidine core.
Another method involves the use of 2-cyano-3-(1,3-dioxolane) ethyl propionate, which is reacted with ethanol, alkali, and formamidine acetate at reflux temperature. The resulting intermediate is then treated with hydrochloric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound often relies on scalable and cost-effective synthetic routes. The process typically involves the use of bulk chemicals and standard laboratory equipment, allowing for the production of the compound in high yields without the need for chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
4-Chlorothieno[3,4-D]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Electrophilic Substitution: It can also undergo electrophilic substitution reactions, such as bromination and chlorination.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium ethoxide, thiourea, and alkyl halides.
Electrophilic Substitution: Reagents such as bromine and chlorine are used, often in the presence of catalysts or under specific conditions to achieve the desired substitution.
Major Products Formed
The major products formed from these reactions include various substituted thienopyrimidines, which can be further functionalized to yield compounds with diverse biological activities .
Scientific Research Applications
4-Chlorothieno[3,4-D]pyrimidine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
The mechanism of action of 4-Chlorothieno[3,4-D]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and receptors, such as adenosine A2A receptors and kinases, which play crucial roles in various biological processes . The compound’s ability to modulate these targets makes it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
4-Chlorothieno[3,4-D]pyrimidine can be compared with other similar compounds, such as:
6-Bromo-4-Chlorothieno[2,3-D]Pyrimidine: This compound has similar structural features but includes a bromine atom, which can influence its reactivity and biological activity.
4-Chloro-7H-Pyrrolo[2,3-D]Pyrimidine: Another related compound that demonstrates reactivity through electrophilic substitution reactions and is used in various research applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.
Properties
Molecular Formula |
C6H3ClN2S |
|---|---|
Molecular Weight |
170.62 g/mol |
IUPAC Name |
4-chlorothieno[3,4-d]pyrimidine |
InChI |
InChI=1S/C6H3ClN2S/c7-6-4-1-10-2-5(4)8-3-9-6/h1-3H |
InChI Key |
LNZNJBWUAWDKPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CS1)N=CN=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


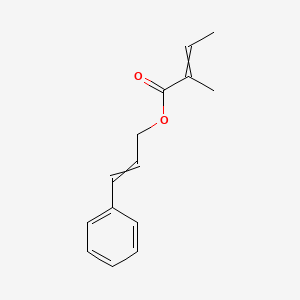
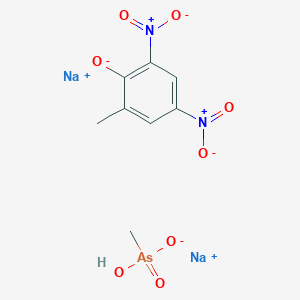

![2-[(4-Nitrophenyl)methylideneamino]benzoic acid](/img/structure/B14163170.png)
![4-Nitrobenzyl 7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14163172.png)
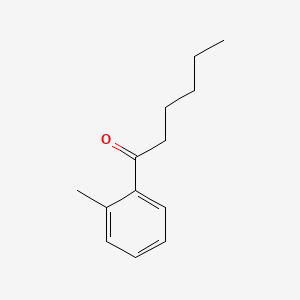
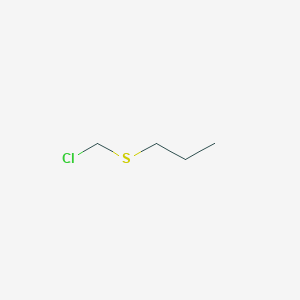

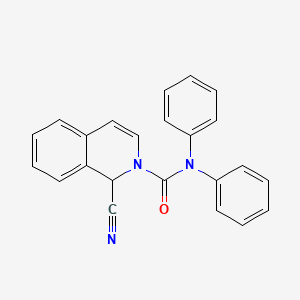

![2-[(6-Amino-5-nitropyrimidin-4-yl)(ethyl)amino]ethan-1-ol](/img/structure/B14163212.png)
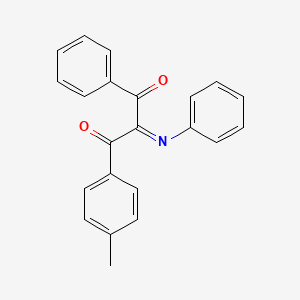
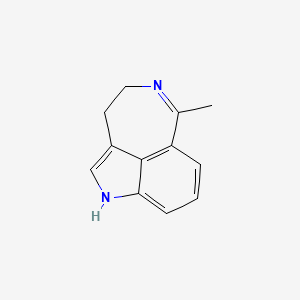
![7-Butyl-4-ethyl-1-methyl-2,6-dioxa-7-azabicyclo[2.2.2]octane](/img/structure/B14163226.png)
